molecular formula C21H13ClN2O4 B10895579 4-({(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl}amino)benzoic acid

4-({(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl}amino)benzoic acid

Cat. No.: B10895579
M. Wt: 392.8 g/mol
InChI Key: NSGIQTSVQUSOCH-RVDMUPIBSA-N
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Description

4-({(E)-3-[5-(4-CHLOROPHENYL)-2-FURYL]-2-CYANO-2-PROPENOYL}AMINO)BENZOIC ACID is a complex organic compound characterized by the presence of a chlorophenyl group, a furan ring, and a benzoic acid moiety

Preparation Methods

The synthesis of 4-({(E)-3-[5-(4-CHLOROPHENYL)-2-FURYL]-2-CYANO-2-PROPENOYL}AMINO)BENZOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the formation of the furan ring followed by the introduction of the chlorophenyl group. The final step involves the coupling of the cyano and benzoic acid groups under specific reaction conditions. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions. Common reagents used in these reactions include hydrogen gas for reduction and strong oxidizing agents like potassium permanganate for oxidation.

Scientific Research Applications

4-({(E)-3-[5-(4-CHLOROPHENYL)-2-FURYL]-2-CYANO-2-PROPENOYL}AMINO)BENZOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-({(E)-3-[5-(4-CHLOROPHENYL)-2-FURYL]-2-CYANO-2-PROPENOYL}AMINO)BENZOIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C21H13ClN2O4

Molecular Weight

392.8 g/mol

IUPAC Name

4-[[(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl]amino]benzoic acid

InChI

InChI=1S/C21H13ClN2O4/c22-16-5-1-13(2-6-16)19-10-9-18(28-19)11-15(12-23)20(25)24-17-7-3-14(4-8-17)21(26)27/h1-11H,(H,24,25)(H,26,27)/b15-11+

InChI Key

NSGIQTSVQUSOCH-RVDMUPIBSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)C(=O)O)Cl

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=C(C=C3)C(=O)O)Cl

Origin of Product

United States

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